molecular formula C9H9F3IN B13945815 1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine

1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine

Cat. No.: B13945815
M. Wt: 315.07 g/mol
InChI Key: MCCPOAZVSHLMDO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine is an organic compound characterized by the presence of trifluoromethyl and iodobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodobenzyl group into the methanamine structure. One common method involves the use of trifluoromethylation reagents and iodination reactions. For instance, the oxidative system (t-BuOCl + NaI) can be used as an efficient oxidant and N-iodinating reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodobenzyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodobenzyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C9H9F3IN

Molecular Weight

315.07 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(4-iodophenyl)methyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3

InChI Key

MCCPOAZVSHLMDO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)I)C(F)(F)F

Origin of Product

United States

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